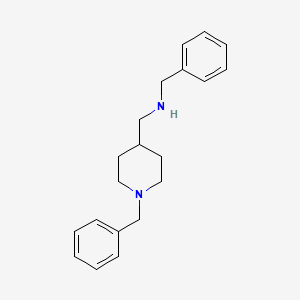

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine

Descripción general

Descripción

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine is an organic compound belonging to the class of piperidines It is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine typically involves the reaction of benzylamine with 1-benzyl-4-piperidone. One common method includes the following steps:

Wittig Reaction: (methoxymethyl)triphenylphosphonium chloride reacts with N-benzyl-4-piperidone to form an enol ether.

Hydrolysis: The enol ether is hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.

Substitution: Involves nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Produces corresponding ketones or carboxylic acids.

Reduction: Yields secondary or tertiary amines.

Substitution: Forms various substituted piperidines.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Piperidinecarboxamide + Benzyl halide | K2CO3 in methanol | 67%–81% |

| 2 | Resulting carboxamide + LiAlH4 | Dry THF under nitrogen | Medium yields |

Neurological Disorders

The compound has shown promise in the treatment of Alzheimer’s disease through its structural similarity to donepezil, a well-known acetylcholinesterase inhibitor. Research indicates that hybrids containing the benzylpiperidine moiety can enhance cognitive function by increasing acetylcholine levels in the brain .

Anticancer Activity

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine derivatives have been evaluated for their anticancer properties, particularly against glioblastoma. Studies demonstrate that these compounds can inhibit O6-methylguanine-DNA methyltransferase (MGMT), a protein associated with chemotherapy resistance in brain tumors. Inhibition of MGMT enhances the efficacy of alkylating agents used in cancer therapy .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Case Study 1: Alzheimer’s Disease

A study published in MDPI explored novel hybrids derived from N-benzylpiperidine that exhibited significant acetylcholinesterase inhibitory activity, suggesting potential therapeutic benefits for Alzheimer’s patients .

Case Study 2: Glioblastoma Treatment

In a research article detailing the synthesis and evaluation of benzylpiperidine derivatives, compounds were shown to significantly reduce MGMT activity in glioblastoma cell lines, leading to increased sensitivity to chemotherapy agents like temozolomide .

Conclusion and Future Directions

The compound this compound holds considerable potential in medicinal chemistry, particularly for treating neurological disorders and cancer. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its pharmacological properties.

Mecanismo De Acción

The compound acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin. It is most efficacious as a releaser of norepinephrine, with an EC50 of 41.4 nM . The molecular targets include monoamine transporters, which facilitate the release of neurotransmitters into the synaptic cleft.

Comparación Con Compuestos Similares

Similar Compounds

4-Benzylpiperidine: Acts as a monoamine releasing agent with similar selectivity for dopamine and norepinephrine.

N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Belongs to the same class of compounds and shares similar structural features.

Uniqueness

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its efficacy as a norepinephrine releaser is particularly notable compared to similar compounds.

Actividad Biológica

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine, a compound featuring a benzylpiperidine moiety, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease (AD). This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in inhibiting key enzymes, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through multiple steps involving the reaction of benzylchloride derivatives with piperidine derivatives. The synthesis typically involves the use of potassium carbonate and lithium aluminum hydride for the final reduction steps, yielding various derivatives that can be tested for biological activity .

Mechanisms of Biological Activity

1. Inhibition of Acetylcholinesterase (AChE)

this compound and its derivatives have been shown to exhibit significant inhibitory effects on AChE, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition is crucial for enhancing cholinergic transmission, which is often impaired in AD patients. For instance, several synthesized derivatives demonstrated IC50 values ranging from 0.046 µM to 9.01 µM against AChE, indicating potent activity compared to standard drugs like donepezil .

2. Inhibition of β-Secretase (BACE1)

The compound also shows promise as a BACE1 inhibitor. BACE1 is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques characteristic of AD. Some derivatives exhibited IC50 values indicating effective inhibition of this enzyme, which could potentially reduce amyloid plaque accumulation .

3. Antioxidant Properties

Research indicates that this compound possesses antioxidant properties that may protect neuronal cells from oxidative stress—an important factor in neurodegeneration. In vitro studies have shown that certain derivatives can significantly reduce oxidative damage in neuronal cell lines .

Table 1: Biological Activity Data

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) | Antioxidant Activity | Reference |

|---|---|---|---|---|

| This compound | 0.046 | 9.01 | Moderate | |

| Derivative A | 0.056 | 8.5 | High | |

| Derivative B | 0.083 | 10.2 | Moderate |

Case Study: Neuroprotection Against Aβ Toxicity

In a study involving SH-SY5Y neuronal cells exposed to amyloid-beta (Aβ) peptides, this compound derivatives were found to mitigate Aβ-induced neurotoxicity effectively. The compounds not only improved cell viability but also reduced the aggregation of Aβ peptides, suggesting their potential as therapeutic agents against AD .

Propiedades

IUPAC Name |

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-3-7-18(8-4-1)15-21-16-19-11-13-22(14-12-19)17-20-9-5-2-6-10-20/h1-10,19,21H,11-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAOYLIDWZWIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.